molecular formula C16H20N4O5 B15287806 Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate

Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate

Cat. No.: B15287806
M. Wt: 348.35 g/mol
InChI Key: OEPYXGQOCPRRFX-CTASWTNQSA-N
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Description

Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. The process begins with the preparation of the hexopyranoside core, followed by the introduction of the azido group and the acetylamino group. The final step involves the esterification with benzoic acid to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pressures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine, while oxidation can produce nitro compounds .

Scientific Research Applications

Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The acetylamino group can interact with biological molecules, potentially affecting their function. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is unique due to the presence of the azido group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

[(2R,3S,5R,6S)-5-acetamido-2-(azidomethyl)-6-methoxyoxan-3-yl] benzoate

InChI

InChI=1S/C16H20N4O5/c1-10(21)19-12-8-13(14(9-18-20-17)25-16(12)23-2)24-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,19,21)/t12-,13+,14-,16+/m1/s1

InChI Key

OEPYXGQOCPRRFX-CTASWTNQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CN=[N+]=[N-])OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1CC(C(OC1OC)CN=[N+]=[N-])OC(=O)C2=CC=CC=C2

Origin of Product

United States

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